Uridine-5'-diphosphate-4-deoxy-4-fluoro-α-D-galactose
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Overview
Description
Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose is a nucleotide sugar derivative that belongs to the class of pyrimidine nucleotide sugars. These compounds are characterized by a pyrimidine nucleotide bound to a saccharide derivative through the terminal phosphate group. This compound is particularly significant in biochemical processes involving glycosylation, where it serves as a substrate for various glycosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose typically involves multi-step organic synthesis. The process begins with the preparation of the uridine nucleotide, followed by the introduction of the diphosphate group. The final step involves the selective fluorination and deoxygenation at the 4-position of the galactose moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-galactose to UDP-glucose. This enzymatic method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the sugar moiety.
Glycosylation Reactions: It serves as a donor substrate in glycosylation reactions catalyzed by glycosyltransferases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride or hydrogen peroxide can be used.
Glycosylation Reactions: Enzymatic conditions involving specific glycosyltransferases are employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sugar moiety.
Glycosylation Reactions: Products include glycosylated biomolecules such as glycoproteins and glycolipids.
Scientific Research Applications
Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose has several scientific research applications:
Chemistry: Used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular processes involving glycosylation and its impact on cell signaling and metabolism.
Medicine: Explored for its potential in developing therapeutic agents targeting glycosylation pathways in diseases such as cancer and genetic disorders.
Mechanism of Action
The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose involves its role as a substrate for glycosyltransferases. These enzymes catalyze the transfer of the galactose moiety to acceptor molecules, forming glycosidic bonds. The presence of the fluorine atom at the 4-position can influence the enzyme’s activity and specificity, potentially altering the glycosylation pattern and affecting downstream biological processes .
Comparison with Similar Compounds
Uridine-5’-diphosphate-galactose: Lacks the fluorine atom and is a natural substrate for glycosyltransferases.
Uridine-5’-diphosphate-glucose: Similar structure but with glucose instead of galactose.
Uridine-5’-diphosphate-N-acetylglucosamine: Contains an N-acetyl group and is involved in different glycosylation pathways.
Uniqueness: Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose is unique due to the presence of the fluorine atom, which can significantly impact its biochemical properties and interactions with enzymes. This modification can be exploited in research to study enzyme mechanisms and develop novel therapeutic agents .
Properties
CAS No. |
190852-32-5 |
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Molecular Formula |
C₁₅H₂₃FN₂O₁₆P₂ |
Molecular Weight |
568.29 |
Synonyms |
Uridine 5’-(Trihydrogen Diphosphate) P’-(4-Deoxy-4-fluoro-α-D-galactopyranosyl) Ester |
Origin of Product |
United States |
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